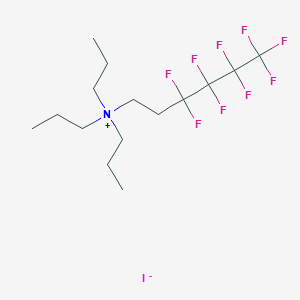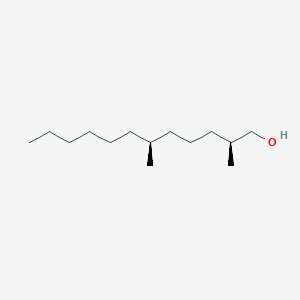![molecular formula C25H32Br2N4O B12596497 Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]- CAS No. 649740-15-8](/img/structure/B12596497.png)
Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- is a chemical compound with the molecular formula C25H32Br2N4O. It is a derivative of urea, where the hydrogen atoms are replaced by 3-bromophenyl and 1-piperidinylmethyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of 3-bromophenylamine with 1-piperidinylmethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using a continuous flow reactor, which allows for better control of reaction parameters and higher yields. The use of catalysts such as palladium or platinum can also enhance the reaction efficiency and selectivity .
化学反应分析
Types of Reactions
Urea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Urea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of Urea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
- N,N’-Bis(4-bromophenyl)urea
- Urea, N’-(3-bromophenyl)-N,N-bis(phenylmethyl)-
Uniqueness
Urea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- is unique due to the presence of both 3-bromophenyl and 1-piperidinylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound for various applications .
属性
CAS 编号 |
649740-15-8 |
|---|---|
分子式 |
C25H32Br2N4O |
分子量 |
564.4 g/mol |
IUPAC 名称 |
1,3-bis[(3-bromophenyl)-piperidin-1-ylmethyl]urea |
InChI |
InChI=1S/C25H32Br2N4O/c26-21-11-7-9-19(17-21)23(30-13-3-1-4-14-30)28-25(32)29-24(31-15-5-2-6-16-31)20-10-8-12-22(27)18-20/h7-12,17-18,23-24H,1-6,13-16H2,(H2,28,29,32) |
InChI 键 |
YEASAANEPMGGFY-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(C2=CC(=CC=C2)Br)NC(=O)NC(C3=CC(=CC=C3)Br)N4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine](/img/structure/B12596414.png)
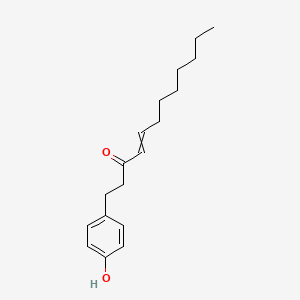

![2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde](/img/structure/B12596433.png)

![(6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone](/img/structure/B12596436.png)
![4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid](/img/structure/B12596438.png)
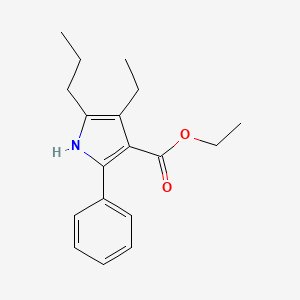
![1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12596453.png)
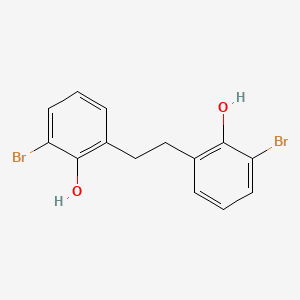

![3,3'-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole}](/img/structure/B12596462.png)
